molecular formula C10H8F3N3O2S B1423277 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide CAS No. 1283852-55-0

1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B1423277
CAS No.: 1283852-55-0
M. Wt: 291.25 g/mol
InChI Key: NMRKJEUKPGQVAU-UHFFFAOYSA-N
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Description

1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring substituted with a sulfonamide group.

Mechanism of Action

Target of Action

Compounds with a trifluoromethyl group are known to have importance in the pharmaceutical industry and agrochemicals . They are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Mode of Action

It’s known that the trifluoromethyl group in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . This group has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, aiding in the development of new useful derivatives .

Biochemical Pathways

Compounds with a trifluoromethyl group are known to have diverse biological activities, suggesting they may interact with a variety of biochemical pathways .

Pharmacokinetics

It’s known that the trifluoromethyl group can improve drug potency toward certain enzymes by lowering the pk_a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Result of Action

Compounds with a trifluoromethyl group are known to have diverse biological activities, suggesting they may have a variety of molecular and cellular effects .

Action Environment

It’s known that the product contains volatile organic compounds (voc) which will evaporate easily from all surfaces . This suggests that environmental factors such as temperature and humidity could potentially influence the compound’s action, efficacy, and stability.

Preparation Methods

The synthesis of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common method includes the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring. The sulfonamide group is introduced through sulfonation reactions using reagents such as chlorosulfonic acid or sulfuryl chloride .

Industrial production methods often involve optimizing these reactions for higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and elevated temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: It is used in the development of agrochemicals and other industrial products due to its stability and reactivity

Comparison with Similar Compounds

1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide can be compared with other trifluoromethyl-substituted compounds, such as:

The uniqueness of this compound lies in the combination of the trifluoromethyl group and the sulfonamide group, which together enhance its chemical stability, reactivity, and potential biological activities.

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]pyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O2S/c11-10(12,13)7-2-1-3-8(4-7)16-6-9(5-15-16)19(14,17)18/h1-6H,(H2,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRKJEUKPGQVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(C=N2)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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